
6-Amino-1-metil-2-oxoindolina
Descripción general
Descripción
6-Amino-1-methyl-2-oxoindoline, also known as AMOI, is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a light yellow solid and has gained interest among researchers due to its potential biological properties and applications.
Molecular Structure Analysis
The IUPAC name for 6-Amino-1-methyl-2-oxoindoline is 6-amino-1-methyl-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C9H10N2O/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-5,12H,10H2,1H3 .Physical And Chemical Properties Analysis
6-Amino-1-methyl-2-oxoindoline is a light yellow solid . and should be stored at room temperature . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Alzheimer
6-Amino-1-metil-2-oxoindolina: los derivados se han diseñado como inhibidores de la acetilcolinesterasa (AChE), basados en la característica estructural del donepezilo, un inhibidor conocido de la AChE que se utiliza clínicamente para tratar la enfermedad de Alzheimer (EA) . Estos compuestos tienen como objetivo abordar la disminución del neurotransmisor acetilcolina, que es un factor importante en la progresión de la EA.
Actividad anticancerígena
Varios derivados de This compound han mostrado una fuerte citotoxicidad contra líneas celulares de cáncer humano, incluidos los cánceres de colon, próstata y pulmón . Por ejemplo, ciertos compuestos exhibieron valores de IC50 en el rango de 0,65-7,17 µM, lo que indica su potencial como agentes anticancerígenos .
Agentes antivirales
Los derivados del indol, incluidos los relacionados con This compound, se ha informado que poseen actividades antivirales. Compuestos específicos han mostrado actividad inhibitoria contra la influenza A y otros virus, destacando su potencial como agentes antivirales .
Inducción de apoptosis en células cancerosas
This compound: los compuestos basados en se han evaluado por su capacidad para inducir apoptosis en células cancerosas. Se ha encontrado que estos compuestos acumulan células en la fase S del ciclo celular e inducen sustancialmente la apoptosis celular tardía, lo que es un efecto deseable en el tratamiento del cáncer .
Activación de la procaspasa-3
Se han sintetizado nuevos derivados de This compound para activar la procaspasa-3, una enzima que juega un papel crucial en la apoptosis. Algunos compuestos mostraron citotoxicidad igual o superior al control positivo PAC-1, el primer compuesto activador de la procaspasa-3 .
Actividad de eliminación de radicales
En la búsqueda de moléculas bioactivas, se han evaluado los derivados de This compound por su actividad de eliminación de radicales. Aunque la mayoría de los compuestos mostraron solo una actividad débil, esta aplicación sigue siendo notable en el contexto de la investigación antioxidante .
Potencial biológico de los derivados del indol
El andamiaje del indol, que incluye This compound, se encuentra en muchos compuestos bioactivos. Estos derivados tienen una amplia gama de actividades biológicas, como actividades antiinflamatorias, antimicrobianas, antituberculosas, antidiabéticas y antimaláricas, lo que los convierte en un área rica para la investigación y el desarrollo adicionales .
Síntesis y diseño de fármacos
El núcleo del indol, parte de la estructura de This compound, es un componente clave en la síntesis de varios fármacos. Su incorporación a compuestos medicinales ha llevado al desarrollo de fármacos con un amplio espectro de actividades biológicas .
Mecanismo De Acción
Target of Action
6-Amino-1-methyl-2-oxoindoline, also known as 6-Amino-1-methylindolin-2-one, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Amino-1-methyl-2-oxoindoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 6-Amino-1-methyl-2-oxoindoline may have diverse molecular and cellular effects.
Safety and Hazards
6-Amino-1-methyl-2-oxoindoline may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fumes/gas/mist/vapours/spray, and to use personal protective equipment .
Análisis Bioquímico
Biochemical Properties
6-Amino-1-methyl-2-oxoindoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with caspase-3, a key enzyme in the regulation of apoptosis . The interaction between 6-Amino-1-methyl-2-oxoindoline and caspase-3 leads to the activation of the enzyme, which in turn induces apoptosis in cancer cells . Additionally, 6-Amino-1-methyl-2-oxoindoline has been found to inhibit the activity of certain kinases, thereby affecting cell signaling pathways .
Cellular Effects
6-Amino-1-methyl-2-oxoindoline exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Amino-1-methyl-2-oxoindoline induces apoptosis by activating caspase-3 and other apoptotic proteins . It also affects the cell cycle by causing cell cycle arrest in the S phase, thereby inhibiting cell proliferation . Furthermore, 6-Amino-1-methyl-2-oxoindoline has been shown to alter the expression of genes involved in cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 6-Amino-1-methyl-2-oxoindoline involves several key processes. It binds to caspase-3, leading to its activation and subsequent induction of apoptosis . Additionally, 6-Amino-1-methyl-2-oxoindoline inhibits the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition results in the disruption of signaling cascades that promote cell survival and proliferation . Moreover, 6-Amino-1-methyl-2-oxoindoline has been found to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-1-methyl-2-oxoindoline have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that 6-Amino-1-methyl-2-oxoindoline can have sustained effects on cellular function, including prolonged induction of apoptosis and inhibition of cell proliferation . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of 6-Amino-1-methyl-2-oxoindoline vary with different dosages in animal models. At lower doses, the compound has been found to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, 6-Amino-1-methyl-2-oxoindoline may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy in inducing apoptosis and inhibiting tumor growth plateaus beyond a certain dosage .
Metabolic Pathways
6-Amino-1-methyl-2-oxoindoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . The compound’s metabolism results in the formation of various metabolites, some of which may retain biological activity . Additionally, 6-Amino-1-methyl-2-oxoindoline has been found to affect metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
Within cells and tissues, 6-Amino-1-methyl-2-oxoindoline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, 6-Amino-1-methyl-2-oxoindoline has been found to accumulate in the mitochondria, where it exerts its pro-apoptotic effects .
Subcellular Localization
The subcellular localization of 6-Amino-1-methyl-2-oxoindoline plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 6-Amino-1-methyl-2-oxoindoline has been found to localize in the mitochondria, where it interacts with mitochondrial proteins and induces apoptosis . Additionally, the compound’s localization in the nucleus can affect gene expression and other nuclear processes .
Propiedades
IUPAC Name |
6-amino-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBZPQIYOHKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680578 | |
| Record name | 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813424-16-7 | |
| Record name | 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


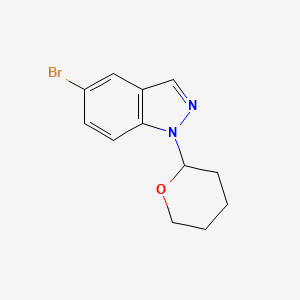


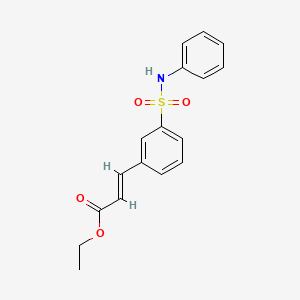
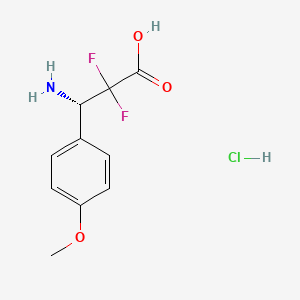
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)
![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)
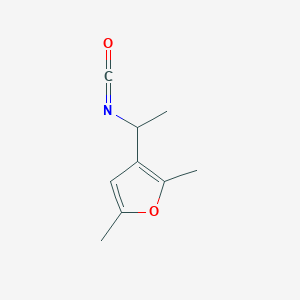
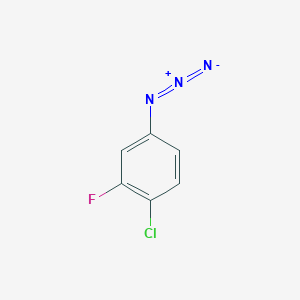
![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)
![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)
![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
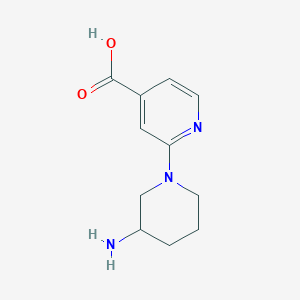
![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
